N-(4-Chlorophenyl)benzamide
Overview
Description
“N-(4-Chlorophenyl)benzamide” is a type of organic compound known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The structure of “this compound” resembles those of N-phenylbenzamide, N-(2-chlorophenyl)-benzamide, and other benzanilides, with similar bond parameters . The amide group -NHCO- makes a dihedral angle of 29.95 (9)° with the benzoyl ring, while the benzoyl and aniline rings form a dihedral angle of 60.76 (3)° .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” were not found in the retrieved papers .Scientific Research Applications
UV-induced Graft Polymerization
N-(4-Chlorophenyl)benzamide derivatives have been utilized in the field of polymer science. For instance, benzophenone, a compound related to this compound, was used for grafting polyacrylamide onto cotton fabrics, enhancing their antibacterial properties through a chlorination process. This application is significant for developing advanced materials with improved functionality (Hong, Liu, & Sun, 2009).
Anticonvulsant Screening
In the realm of pharmacology, derivatives of this compound have been screened for anticonvulsant activities. A study on N-(2,6-diisopropylphenyl) benzamides, which share a structural similarity, demonstrated partial protection against chemically induced seizures in mice. This highlights the potential of this compound derivatives in developing new antiepileptic drugs (Afolabi, Barau, & Agbede, 2012).
Structural and Spectral Analysis
The structural and spectral properties of this compound compounds have been extensively studied. For example, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized using various spectroscopic methods and theoretical calculations, providing insights into its chemical behavior and potential applications in material science and drug design (Demir et al., 2016).
Environmental Toxicity Studies
Environmental studies have also explored the transformation and toxicity of benzophenone compounds, closely related to this compound, under chlorination conditions. Such research is crucial for assessing the environmental impact of these compounds and their by-products, which can inform water treatment processes and ecological safety measures (Liu, Wei, Liu, & Du, 2016).
Mechanism of Action
Mode of Action
It is known that the structure of n-(4-chlorophenyl)benzamide resembles those of n-phenylbenzamide, n-(2-chlorophenyl)benzamide, and other benzanilides, with similar bond parameters . The amide group -NHCO- makes a dihedral angle with the benzoyl ring, while the benzoyl and aniline rings form a dihedral angle
Pharmacokinetics
The compound’s physical and chemical properties such as its density (1285g/cm3), boiling point (277ºC at 760 mmHg), and molecular weight (23167800) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The structure of the compound shows both intra- and intermolecular hydrogen bonding . The molecules are linked by N—H⋯O hydrogen bonds into chains running along a certain direction . This could potentially influence its interactions with biological targets and subsequent cellular effects.
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFPJLMLHHTWDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182819 | |
Record name | Benzamide, N-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2866-82-2 | |
Record name | N-(4-Chlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2866-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Chlorobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chlorobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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